5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
Description
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a partially saturated pyridine core. This scaffold is notable for its utility in medicinal chemistry, particularly as a precursor for neuroactive or antimicrobial agents. Its synthesis often involves cycloaddition or halogenation strategies, as seen in dehydrogenation studies of related tetrahydroisoxazolo-pyridinones .
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-11(5-3-1)8-15-7-6-13-12(9-15)10-16-14-13/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBUKCFBEJKFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CON=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187477 | |
| Record name | 4,5,6,7-Tetrahydro-5-(phenylmethyl)isoxazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35005-72-2 | |
| Record name | 4,5,6,7-Tetrahydro-5-(phenylmethyl)isoxazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35005-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-5-(phenylmethyl)isoxazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzylamine with a suitable isoxazole derivative in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Pharmacological Applications
1.1 GABA Receptor Modulation
One of the primary applications of 5-benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (often referred to as THIP) is its role as a GABA_A receptor agonist. This compound has been shown to selectively activate GABA_A receptors containing delta subunits, which are implicated in various neurological functions and disorders. Research indicates that THIP may be effective in treating conditions such as insomnia and anxiety due to its sedative properties .
Case Study: Gaboxadol (THIP)
Gaboxadol, a derivative of THIP, has been studied extensively for its efficacy in sleep disorders. Clinical trials have demonstrated that gaboxadol can improve sleep quality without the side effects commonly associated with traditional benzodiazepines. For instance, a study published in The Journal of Clinical Psychiatry reported significant improvements in sleep onset and maintenance in patients treated with gaboxadol compared to placebo .
1.2 Neuroprotective Effects
Recent studies suggest that THIP may possess neuroprotective properties. In vitro experiments have shown that THIP can reduce neuronal excitotoxicity and promote cell survival under stress conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Chemistry Applications
2.1 Synthesis of Isoxazole Derivatives
The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various modifications leading to the synthesis of novel isoxazole derivatives that could exhibit unique biological activities.
Data Table: Synthesis Pathways for Isoxazole Derivatives
| Compound | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| 3-Alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones | Base-mediated aldol condensation | 85% | |
| Thio-analogues of THIP | Chemical modification of THIP | 70% |
Industrial Applications
3.1 Fine Chemicals Production
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is utilized in the production of fine chemicals due to its structural features that facilitate further chemical transformations. Its high purity (typically ≥95%) makes it suitable for industrial applications where consistency is crucial .
Mechanism of Action
The mechanism by which 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to downstream effects that modulate biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Structure and Substitutent Variations
Table 1: Key Structural Differences
Key Observations :
Key Observations :
- The benzyl derivative’s synthesis lacks explicit yield data in the provided evidence, whereas methyl oxazolo analogs achieve 88% yields via optimized esterification .
- Dehydrogenation strategies for pyridone formation (e.g., halogenation at C7) highlight the tunability of the core scaffold for diverse applications .
Biological Activity
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine, also known as gaboxadol (THIP), is a compound that has garnered attention due to its unique pharmacological properties. Initially developed as a sleep aid, gaboxadol acts primarily as a GABAA receptor agonist but exhibits functional selectivity for certain receptor subtypes. This article delves into the biological activity of gaboxadol, highlighting its mechanisms of action, therapeutic potential, and research findings.
Gaboxadol interacts with the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines that act on multiple GABAA receptor subtypes, gaboxadol selectively targets the delta-containing GABAA receptors. This selectivity is believed to confer distinct pharmacological effects, including increased deep sleep without the typical side effects associated with benzodiazepines.
1. Sleep Modulation
Gaboxadol has been studied extensively for its effects on sleep architecture. Clinical trials indicated that it enhances deep sleep without causing dependence or withdrawal symptoms typical of benzodiazepines. A notable study reported that gaboxadol administration increased slow-wave sleep while minimizing the risk of rebound insomnia upon discontinuation .
2. Antinociceptive Effects
Research has demonstrated that gaboxadol exhibits antinociceptive properties in animal models. A study indicated that repeated administration of gaboxadol led to tolerance development; however, it significantly increased the sensitivity of mice to clonidine-induced antinociception. This suggests a potential interaction with the noradrenergic system in mediating pain relief .
3. Interaction with Other Drugs
Gaboxadol's interaction with other central nervous system agents has been characterized in various studies. For instance, it was found to synergistically enhance the effects of other benzodiazepine site agonists when tested in vitro on human GABAA receptors . However, ethanol did not further potentiate these effects in functional assays, indicating a unique interaction profile that may have implications for co-administration scenarios.
Case Study 1: Clinical Trials
In clinical trials conducted by Lundbeck and Merck, gaboxadol was evaluated for its efficacy as a sleep aid. Participants reported improved sleep quality and duration compared to placebo groups. However, concerns over safety led to the discontinuation of its development in 2007 despite promising initial results .
Case Study 2: Animal Studies on Antinociception
In a series of experiments involving mice, researchers assessed the antinociceptive effects of gaboxadol. The results indicated significant pain relief through mechanisms involving alpha-2 adrenergic receptors. This study highlighted gaboxadol's potential utility in pain management settings .
Data Tables
| Study | Focus | Findings |
|---|---|---|
| Lundbeck & Merck Trials | Sleep Aid Efficacy | Increased deep sleep without dependence |
| Antinociceptive Study | Pain Relief Mechanism | Tolerance development; enhanced sensitivity to clonidine |
| Interaction Studies | Drug Synergy | Synergistic effects with benzodiazepines; no potentiation with ethanol |
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 5-Benzyl-tetrahydroisoxazolo | Moderate | Significant (70–80%) |
| Thiazolo-pyridine Derivative | High | Moderate (60%) |
| Oxazolo-pyridine Derivative | Low | High (80%) |
| Data adapted from PubChem studies . |
What mechanistic insights guide the design of reactions involving the isoxazolo-pyridine core?
Methodological Answer:
- Cyclization Mechanisms: Acid-catalyzed intramolecular cyclization of keto-enamine precursors forms the isoxazolo ring. Monitoring pH (optimal range: 4–6) prevents premature ring opening .
- Electrophilic Substitution: The benzyl group undergoes Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl3), with regioselectivity controlled by steric effects .
- Computational Modeling: DFT calculations (e.g., using Gaussian) predict transition-state geometries for key steps like ring closure, aiding in solvent/catalyst selection .
What strategies are effective for purifying 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine derivatives with sensitive functional groups?
Methodological Answer:
- Protecting Groups: Use Boc (tert-butoxycarbonyl) for amine protection during synthesis, followed by TFA-mediated deprotection post-purification .
- Chromatography: Flash chromatography with neutral alumina reduces degradation of acid-sensitive intermediates. Gradient elution (0–5% methanol in dichloromethane) improves resolution .
- Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>98%) by exploiting solubility differences between the target compound and byproducts .
How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The benzyl group’s π-π stacking with aromatic residues (e.g., Tyr385) correlates with anti-inflammatory activity .
- MD Simulations: GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating favorable binding .
- QSAR Models: Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with observed bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
